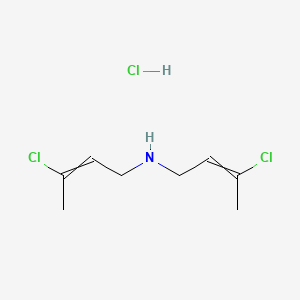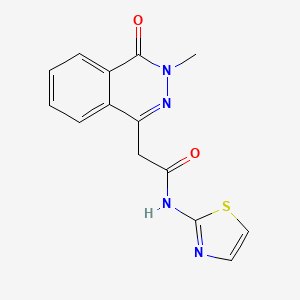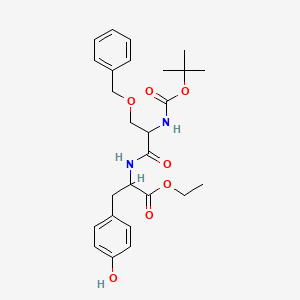![molecular formula C16H10N4S2 B12478735 5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile](/img/structure/B12478735.png)
5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-6,8-dithiabicyclo[321]octane-3,3,4,4-tetracarbonitrile is a complex organic compound characterized by its unique bicyclic structure containing sulfur atoms and multiple nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-methyl-2,5-diphenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile
- 8-oxabicyclo[3.2.1]octane
- 11-oxatricyclo[5.3.1.0]undecane
Uniqueness
5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile is unique due to its specific combination of a bicyclic structure with sulfur atoms and multiple nitrile groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C16H10N4S2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
5-phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C16H10N4S2/c17-8-14(9-18)6-13-7-21-16(22-13,15(14,10-19)11-20)12-4-2-1-3-5-12/h1-5,13H,6-7H2 |
Clé InChI |
UTLHXGYDIWGALW-UHFFFAOYSA-N |
SMILES canonique |
C1C2CSC(S2)(C(C1(C#N)C#N)(C#N)C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[9-methyl-2-(thiophen-2-yl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B12478652.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12478660.png)

![2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B12478678.png)

![5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478689.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine](/img/structure/B12478695.png)
![N-(4-methylbenzyl)-1-{2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methanamine](/img/structure/B12478719.png)
![N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B12478737.png)
![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate (non-preferred name)](/img/structure/B12478739.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N'-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B12478744.png)
![N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478748.png)

